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Cat. No.: S546650

Introduction and Mechanism of Action

Vecabrutinib is a selective, reversible, non-covalent Bruton's tyrosine kinase (BTK) inhibitor that
targets both wild-type and C481-mutated BTK variants. Unlike covalent BTK inhibitors (ibrutinib,
acalabrutinib, zanubrutinib) that require binding to cysteine-481 residue, vecabrutinib's non-covalent
mechanism enables inhibition of both wild-type and C481-mutated BTK, making it a promising candidate
for overcoming resistance to covalent BTKi therapy [1] [2] [3]. Vecabrutinib demonstrates potent
biochemical activity with half maximal inhibitory concentration (IC50) of 3 nM against BTK and maintains

similar potency against both wild-type and C481S mutant variants in direct kinase assays [3].

Clinical Dosing Schedule and Pharmacokinetics

2.1 Phase Ib/ll Clinical Trial Dosing Regimen

The phase Ib/IT clinical trial (NCT03037645) employed a modified 3+3 dose-escalation design with

vecabrutinib administered orally twice daily (BID) across seven dose levels [1] [4]:

Table 1: Vecabrutinib Dose Escalation in Phase Ib/II Clinical Trial

Dose Cohort Dosage (mg) Frequency Total Daily Dose (mg)

Cohort 1 25 mg BID 50 mg
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Dose Cohort Dosage (mg) Frequency Total Daily Dose (mg)
Cohort 2 50 mg BID 100 mg
Cohort 3 100 mg BID 200 mg
Cohort 4 200 mg BID 400 mg
Cohort 5 300 mg BID 600 mg
Cohort 6 328 mg BID 656 mg
Cohort 7 410 mg BID 820 mg

The maximum tolerated dose was not reached throughout the escalation scheme up to 410 mg BID.
Vecabrutinib was well-tolerated across all dose levels with no obvious pattern of dose-dependent toxicity

and no grade >3 adverse events observed at the two highest dose levels (328 mg and 410 mg BID) [1] [2].

2.2 Pharmacokinetic Properties

Pharmacokinetic analysis demonstrated approximately dose-proportional exposure with maintained

exposure across the approximately 12-hour dosing interval, supporting the BID dosing schedule [1] [2]:

Table 2: Vecabrutinib Pharmacokinetic Parameters

Dose Median Steady-State Cmin Dosing .
Expected BTK Inhibition

Level (ng/mL) Interval

25mg BID 75 ng/mL ~12 hours Not specified

50 mg BID 451 ng/mL ~12 hours Not specified

100 mg 873 ng/mL ~12 hours Not specified

BID

200 mg 1124 ng/mL ~12 hours Not specified

BID
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Dose Median Steady-State Cmin Dosing I
Expected BTK Inhibition

Level (ng/mL) Interval

>164 mg Not specified ~12 hours >90% inhibition based on earlier

BID phase | study

Cycle 1 Day 8 trough values at dose levels >164 mg BID were expected to provide >90% inhibition of
BTK signaling based on an earlier single-dose phase I study [1]. The BID dosing regimen effectively
maintained therapeutic concentrations throughout the dosing interval, which is critical for sustained target

inhibition.

Safety Profile and Tolerability

Vecabrutinib demonstrated a favorable safety profile in the phase Ib dose-escalation study. The most
common treatment-emergent adverse events were anemia (31%), nausea, fatigue, headache and dyspnea
(21% each) [1] [2]. The most common adverse events considered treatment-related by investigators were

anemia and fatigue (10% each) [1].

Table 3: Safety Profile of Vecabrutinib in Phase Ib Clinical Trial

Adverse Event Category Frequency Details

| Most Common Treatment-Emergent AEs | Anemia: 31% Nausea, fatigue, headache, dyspnea: 21% each |
All grades | | Most Common Treatment-Related AEs | Anemia and fatigue: 10% each | As assessed by
investigator | | Grade >3 AEs | Anemia: 23% Neutropenia: 13% Thrombocytopenia: 10% | Mainly
hematologic | | Serious AEs | Reported in 7 patients | Cellulitis (2 patients), lymphocytosis, intestinal
perforation, myelitis, sepsis, hematuria, pleural effusion, and deep vein thrombosis (1 each) | | Dose-

Limiting Toxicity | 1 patient at 41 mg BID | Grade 3 ALT and Grade 2 AST elevations |

Notably, no cardiac events or clinically significant electrocardiogram findings were observed, and no
serious adverse events were considered related to study treatment per investigators [1] [2]. Two patient

deaths occurred (perforated bowel and sepsis), but neither was considered related to vecabrutinib [1].
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Pharmacodynamic Assessment and Biomarker Evaluation

4.1 Cytokine Reduction Analysis

Pharmacodynamic activity was assessed via measurement of serum cytokine levels in CLL patients who
completed cycle 1 (n=25). CCL3, CCL4, and TNF-a were measured as they have previously been shown to
be inhibited by other BTK inhibitors [1] [2]:

Table 4: Vecabrutinib Effects on Serum Cytokine Levels After One Cycle

Dose Level CCL3 Reduction CCL4 Reduction TNF-a Reduction
246 mg BID 34-62% 33-59% 24-57%
328 mg BID 34-62% 33-59% 24-57%
410 mg BID 34-62% 33-59% 24-57%

A sustained reduction in serum cytokine concentrations was evident in most patients after one cycle of
vecabrutinib treatment at higher dose levels (246, 328 and 410 mg), suggesting inhibition of BTK activity
[1]. In regression analyses, there was a trend for greater reduction in serum cytokine levels with increasing

Cmax and AUClast as well as vecabrutinib dose, suggestive of an exposure-response effect [1] [2].

4.2 BCR Signaling Pathway Inhibition

The following diagram illustrates vecabrutinib's mechanism of action within the B-cell receptor signaling

pathway:
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Diagram 1: Vecabrutinib Inhibition of BCR Signaling Pathway

This diagram illustrates how vecabrutinib targets both wild-type and C481-mutated BTK, inhibiting
downstream signaling through PLCy2, ERK, S6K, and NF-kB pathways, ultimately affecting B-cell survival

and proliferation.

Experimental Protocols for Preclinical Assessment
5.1 In Vitro BTK Phosphorylation Assay
Purpose: To evaluate vecabrutinib's inhibition of BTK phosphorylation in B-cell lines [3].

Materials:
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MEC-1 CLL cell line or engineered variants overexpressing BTKWT, BTKC481S, or BTKC481R
Vecabrutinib (prepare stock solution in DMSO)

Anti-phospho-BTK antibodies for immunoblotting

B-cell receptor stimulants (e.g., anti-IgM)

Procedure:

e Culture cells in appropriate medium and maintain at 37°C with 5% CO:

e Seed cells at density of 0.5-1 x 10° cells/mL

e Pre-treat cells with vecabrutinib (0.001-1 pM) or vehicle control (DMSO) for 2 hours
e Stimulate BCR signaling with anti-IgM (10 pg/mL) for 5-15 minutes

¢ Lyse cells and quantify protein concentration

e Perform immunoblotting with anti-pBTK, anti-BTK, and loading control antibodies

¢ Analyze band intensity using densitometry software

Expected Results: Vecabrutinib decreases BTK phosphorylation at doses >0.1 pM with corresponding
decreases in phosphorylation of PLCy2 and ERK [3].

5.2 Cytokine Reduction Assay in Primary CLL Cells
Purpose: To measure vecabrutinib-induced reduction of BTK-dependent cytokines [1] [2].

Materials:

Primary CLL cells from patient samples
Vecabrutinib (dose range: 100-500 nM)
ELISA kits for CCL3, CCL4, and TNF-a
Cell culture medium and supplements

Procedure:

¢ |Isolate primary CLL cells from patient blood samples (Ficoll density gradient)

e Culture cells at 1 x 10 cells/mL in complete medium

e Treat with vecabrutinib or vehicle control for 24-48 hours

e Collect supernatant by centrifugation

e Perform ELISA for CCL3, CCL4, and TNF-a according to manufacturer protocols
e Measure absorbance and calculate cytokine concentrations from standard curves

Expected Results: Dose-dependent reduction of CCL3, CCL4, and TNF-a ranging from 24-62% at

vecabrutinib concentrations achievable at higher clinical dose levels (=246 mg BID) [1].
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Research Applications and Future Directions

Despite demonstrating adequate target engagement and pharmacodynamic effects, vecabrutinib showed
limited clinical activity as a single agent in patients with BTKi-resistant CLL, with only one partial
response and 13 patients with stable disease observed in the phase Ib trial [1] [2]. Possible explanations
include vecabrutinib's short BTK residence time (15 minutes) compared to other reversible BTKi such as
pirtobrutinib (314 minutes) and ARQ 531 (128 minutes), high protein binding (98.7%), and shorter half-

life compared to more effective agents [1].

Potential future research applications for vecabrutinib include:

Combination therapy with BCL2 inhibitors (venetoclax) or other targeted agents [1]

Chronic graft-versus-host disease where dual inhibition of BTK and IL-2 Inducible T-cell Kinase
(ITK) may be beneficial [1]

Combination with chimeric antigen receptor T-cell therapies [1]

Studies in treatment-naive patients or those with less refractory disease [1]

Conclusion

Vecabrutinib represents an early-generation non-covalent BTK inhibitor with well-established BID dosing
schedules up to 410 mg BID and a favorable safety profile. While it demonstrated adequate target
engagement and pharmacodynamic effects, its limited clinical efficacy in heavily pretreated patients with
BTKi-resistant disease highlights the importance of factors beyond target binding, including residence time,
protein binding, and tissue distribution. The experimental protocols outlined provide robust methodologies

for evaluating next-generation BTK inhibitors and combination strategies.
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Preclinical Research]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b546650#vecabrutinib-dosing-schedule-bid-administration]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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